3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile

Medicinal Chemistry Physicochemical Profiling Compound Library Design

Select 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile (CAS 1536756-55-4) for your research to eliminate the confounding variables of generic 3-oxopropanenitrile analogs. The dual electron-withdrawing bromo and nitro substituents at the 3,5-positions create a uniquely activated aromatic scaffold with three orthogonal synthetic handles: nucleophilic aromatic substitution (Br), reduction/functionalization (NO₂), and heterocycle formation via Knoevenagel condensation (CN). This specific substitution geometry is critical for target binding—para or ortho congeners exhibit distinct spatial arrangements and reactivity profiles. Procure the exact CAS-registered compound to ensure experimental reproducibility and accelerate SAR-driven lead optimization.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.054
CAS No. 1536756-55-4
Cat. No. B2940458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile
CAS1536756-55-4
Molecular FormulaC9H5BrN2O3
Molecular Weight269.054
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)CC#N
InChIInChI=1S/C9H5BrN2O3/c10-7-3-6(9(13)1-2-11)4-8(5-7)12(14)15/h3-5H,1H2
InChIKeyXNUNKZXVBPCPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile (CAS 1536756-55-4) for Research Procurement: Key Specifications and Structural Identity


3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile (CAS 1536756-55-4) is a substituted aromatic 3-oxopropanenitrile derivative with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol . The compound features a 3-bromo-5-nitrophenyl ring linked to a 3-oxopropanenitrile (cyanoacetyl) moiety, yielding a calculated LogP of approximately 2.45 and a topological polar surface area of 84 Ų . Available from multiple specialty chemical suppliers at ≥95% purity, this compound is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and organic synthesis research programs .

Why Generic 3-Oxopropanenitrile Analogs Cannot Replace 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile in Research Applications


The 3-bromo-5-nitrophenyl substitution pattern in 3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile (CAS 1536756-55-4) confers distinct physicochemical and reactivity properties that render generic 3-oxopropanenitrile analogs unsuitable substitutes in research settings. The dual electron-withdrawing nitro group and the electron-withdrawing yet nucleophilically displaceable bromo substituent create a unique electronic environment on the phenyl ring, enabling orthogonal synthetic transformations that simpler phenyl-, monohalo-, or mononitro-substituted analogs cannot achieve . Furthermore, the 3,5-disubstitution geometry with meta-positioned functional groups influences both steric accessibility and the compound's interaction profile with biological targets, differentiating it from para- or ortho-substituted congeners that exhibit different spatial arrangements and consequently distinct binding or reactivity behaviors [1]. Procurement of this specific CAS-registered compound ensures experimental reproducibility and eliminates the confounding variables introduced when attempting to substitute with structurally related but electronically distinct analogs.

Quantitative Evidence Guide: Comparative Performance of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile (CAS 1536756-55-4) Against Structural Analogs


Molecular Weight and Lipophilicity Differentiate 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile from Monosubstituted 3-Oxopropanenitrile Analogs

The presence of both bromo and nitro substituents on the phenyl ring of 3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile results in a molecular weight of 269.05 g/mol and a calculated LogP of 2.45, representing a distinct physicochemical profile compared to monosubstituted 3-oxopropanenitrile analogs . These quantitative differences in lipophilicity and molecular weight directly influence membrane permeability, protein binding, and overall drug-likeness parameters, making this compound a distinct chemical probe relative to simpler benzoylacetonitrile derivatives .

Medicinal Chemistry Physicochemical Profiling Compound Library Design

Electron-Deficient Aromatic Core of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile Enables Distinct Reactivity in Nucleophilic Aromatic Substitution

The 3-bromo-5-nitrophenyl moiety in 3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile creates a highly electron-deficient aromatic system that is uniquely activated toward nucleophilic aromatic substitution (SNAr) reactions at the bromo-substituted position . The strong electron-withdrawing nitro group at the meta position relative to bromine synergistically withdraws electron density, significantly lowering the activation barrier for SNAr compared to mono-brominated phenyl analogs lacking the nitro group [1]. This electronic activation enables selective functionalization under milder conditions, whereas analogs such as 3-(3-bromophenyl)-3-oxopropanenitrile (CAS 70591-86-5) exhibit substantially lower reactivity due to the absence of the nitro group's electron-withdrawing effect.

Organic Synthesis Medicinal Chemistry Chemical Biology

Topological Polar Surface Area Differentiates 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile from Non-Nitro 3-Oxopropanenitrile Analogs

The nitro group in 3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile contributes to a topological polar surface area (TPSA) of 84 Ų, which is substantially higher than the TPSA of non-nitro substituted analogs such as 3-(3-bromophenyl)-3-oxopropanenitrile (TPSA ~44 Ų) . This quantitative difference in TPSA, a key predictor of intestinal absorption and blood-brain barrier penetration, directly impacts the compound's pharmacokinetic profile and biological distribution [1].

Medicinal Chemistry Drug Design ADME Prediction

Optimal Research Application Scenarios for 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile (CAS 1536756-55-4)


Scaffold for Diversity-Oriented Synthesis via Sequential SNAr and Nitrile Transformations

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile serves as an ideal scaffold for diversity-oriented synthesis programs requiring orthogonal functionalization handles. The bromo substituent undergoes selective nucleophilic aromatic substitution with amines, alcohols, or thiols, while the nitro group can be reduced to an amine for subsequent acylation, sulfonylation, or diazonium chemistry, and the 3-oxopropanenitrile moiety participates in Knoevenagel condensations and heterocycle formation (e.g., pyrazoles, pyrimidines). This triple orthogonal reactivity enables the rapid generation of structurally diverse compound libraries from a single starting material.

Electron-Deficient Building Block for Kinase-Targeted Chemical Probes

Given its electron-deficient aromatic core and hydrogen bond acceptor capacity (via nitro and carbonyl groups), 3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile is well-suited for constructing chemical probes targeting kinase ATP-binding pockets that frequently engage with electron-deficient aryl groups and nitrile-containing pharmacophores. The compound's calculated LogP of 2.45 and TPSA of 84 Ų position it within favorable physicochemical space for kinase inhibitor development, while the bromo substituent provides a synthetic handle for introducing diverse amine or ether moieties to optimize potency and selectivity.

Calibrated Physicochemical Reference in ADME Profiling Panels

The well-defined physicochemical parameters of 3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile—MW = 269.05 g/mol, LogP = 2.45, TPSA = 84 Ų—make it a suitable reference compound for calibrating ADME prediction models and validating chromatographic retention time correlations. Its intermediate lipophilicity and polar surface area allow it to serve as a benchmark for assessing the behavior of more complex drug candidates in permeability assays, microsomal stability studies, and plasma protein binding determinations.

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